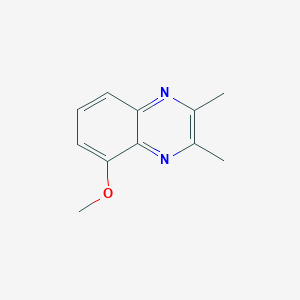

5-Methoxy-2,3-dimethylquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Research

The importance of the quinoxaline scaffold is multifaceted, with its influence spanning medicinal chemistry, materials science, and industrial applications. nih.govresearchgate.net The ability to modify the quinoxaline structure allows for the creation of a wide array of derivatives with diverse biomedical applications. nih.gov

In the realm of medicinal chemistry, quinoxaline derivatives have shown a broad spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.gov Specifically, quinoxaline 1,4-dioxides (QdNOs) are a class of derivatives that have been extensively studied for their therapeutic potential against bacterial infections, cancer, malaria, and other parasitic diseases. nih.govmdpi.com The development of new synthetic methods for quinoxaline derivatives is an active area of research, aiming to create novel compounds with improved efficacy. researchgate.netbenthamdirect.com

Beyond pharmaceuticals, the quinoxaline moiety is a key component in the development of functional materials. researchgate.net Its electron-accepting nature and high electron affinity make it suitable for applications in organic light-emitting devices (OLEDs), polymers, and as a component in dye-sensitized solar cells. researchgate.net The thermal stability and low band gap of quinoxaline-containing polymers are particularly advantageous for their use in optical devices. researchgate.net

Overview of Substituted Quinoxaline Derivatives in Academic Inquiry

The academic inquiry into substituted quinoxaline derivatives is extensive, driven by the diverse properties these modifications can impart. The substitution pattern on the quinoxaline ring system is a critical determinant of a compound's biological activity and physical properties. ipp.pt For instance, the introduction of different functional groups can modulate the compound's ability to interact with biological targets. ontosight.ai

Research into substituted quinoxalines often involves the synthesis of libraries of related compounds to explore structure-activity relationships. ipp.pt A common synthetic strategy involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.gov Another widely used method is the nucleophilic substitution reaction on pre-functionalized quinoxalines, such as 2,3-dichloroquinoxaline, to introduce a variety of substituents. nih.gov

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17635-23-3 |

|---|---|

Formule moléculaire |

C11H12N2O |

Poids moléculaire |

188.23 g/mol |

Nom IUPAC |

5-methoxy-2,3-dimethylquinoxaline |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3 |

Clé InChI |

FQZTVKOSTVLKRA-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C2C(=N1)C=CC=C2OC)C |

Origine du produit |

United States |

Synthetic Methodologies for 5 Methoxy 2,3 Dimethylquinoxaline and Analogous Quinoxaline Structures

Classical Approaches in Quinoxaline (B1680401) Synthesis

Traditional methods for synthesizing the quinoxaline scaffold have been well-established for decades, primarily relying on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds. chim.itresearchgate.net

Condensation Reactions with 1,2-Arylenediamines and 1,2-Dicarbonyl Compounds

The cornerstone of classical quinoxaline synthesis is the reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound. chim.itresearchgate.net For the specific synthesis of 5-Methoxy-2,3-dimethylquinoxaline, this would involve the condensation of 3-methoxy-1,2-phenylenediamine with 2,3-butanedione (B143835) (biacetyl). This reaction is a facile and widely utilized method for creating quinoxalines and their alkyl-substituted derivatives. sapub.org The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring.

This classical approach has been employed for the synthesis of a variety of quinoxaline derivatives. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with oxalaldehyde has been used to produce the parent unsubstituted quinoxaline. chim.it

Role of Specific Reaction Conditions and Catalysts

While the condensation reaction can proceed without a catalyst, the use of various catalysts and specific reaction conditions can significantly improve reaction rates and yields. Traditionally, these reactions often required high temperatures and the use of strong acid catalysts. researchgate.net Over the years, a multitude of catalytic systems have been developed to facilitate this transformation under milder conditions.

These include:

Acid catalysts: Acetic acid and p-toluenesulfonic acid have been commonly used. researchgate.netsapub.org

Metal salts: Catalysts such as CuSO₄·5H₂O, MnCl₂, and gallium(III) triflate have proven effective. researchgate.netnih.gov

Iodine: Molecular iodine has been utilized as a catalyst, particularly in microwave-assisted syntheses. sapub.org

Heterogeneous catalysts: Materials like montmorillonite (B579905) K-10, ZrO₂/Ga₂O₃/MCM-41, and alumina-supported heteropolyoxometalates offer advantages in terms of ease of separation and reusability. researchgate.net

The choice of solvent can also influence the reaction outcome. While organic solvents like ethanol (B145695) and DMF are frequently used, reactions in water have also been reported, particularly for alkyl-functionalized 1,2-diketones. chim.itsapub.org

Modern and Advanced Synthetic Strategies

In response to the growing demand for more environmentally friendly and efficient chemical processes, modern synthetic strategies have been developed for quinoxaline synthesis. These methods often focus on reducing reaction times, minimizing waste, and avoiding the use of hazardous materials. ijirt.orgekb.eg

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. e-journals.intandfonline.com For quinoxaline synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes, while often providing excellent yields. e-journals.inudayton.eduudayton.edu This rapid heating technology can be applied to the classical condensation reaction, often in the absence of a solvent or with a minimal amount of a high-boiling, microwave-absorbing solvent like DMSO or PEG-400. e-journals.intandfonline.com The use of microwave heating under solvent-free conditions is a promising and environmentally benign alternative to traditional methods. e-journals.intandfonline.com

A key benefit of microwave-assisted synthesis is the ability to rapidly screen reaction conditions and optimize yields. tandfonline.com For example, studies have systematically investigated the effects of temperature and power on the yield of quinoxaline derivatives in microwave-promoted reactions. tandfonline.com

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to create more sustainable processes. ijirt.orgekb.egbenthamdirect.com This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. benthamdirect.com

A significant advancement in green quinoxaline synthesis is the development of solvent-free reaction conditions. researchgate.net These methods, often performed by simply grinding the reactants together at room temperature or with microwave irradiation, eliminate the need for potentially hazardous and polluting organic solvents. tandfonline.comresearchgate.net This approach not only simplifies the work-up procedure but also aligns with the principles of atom economy by reducing waste. researchgate.net For instance, the condensation of o-phenylenediamines and 1,2-diketones has been successfully carried out using silica (B1680970) nanoparticles as a catalyst under solvent-free conditions, resulting in high yields and short reaction times. rsc.org The use of a simple grinding method for the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions has also been reported to have unsurpassed atom economy. researchgate.net

Metal-Catalyzed Approaches in Quinoxaline Formation

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of quinoxalines, often enabling reactions that are not feasible through other means and allowing for the construction of complex derivatives. rsc.org A wide array of metals, including copper, nickel, cobalt, and iron, have been successfully employed. organic-chemistry.orgacs.orgnih.gov

Nickel-catalyzed reactions offer a convenient and eco-friendly route. For example, a double dehydrogenative coupling between a 2-aminobenzyl alcohol and a diamine can be achieved using an inexpensive and regenerable nickel catalyst at mild temperatures. organic-chemistry.org Systems like NiBr₂/1,10-phenanthroline have also been shown to effectively catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org

Copper-catalyzed methods are also prominent. One-pot, three-component reactions involving 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) can produce quinoxalines in good yields using a CuI catalyst. organic-chemistry.org Another approach involves the copper-catalyzed cycloamination of N-aryl ketimines with sodium azide, which proceeds under mild conditions with broad functional group tolerance. organic-chemistry.org

More recently, the use of earth-abundant and non-toxic metals like iron has gained traction. Iron(III) catalysts can mediate the ring-opening of 2-substituted indoles and subsequent annulation with 1,2-diaminoarenes to generate 2-aminoaryl quinoxalines. acs.orgacs.org This method features a broad substrate scope and tolerance for various functional groups. acs.org Similarly, cobalt catalysts, in combination with oxygen as a terminal oxidant, can mediate the annulation of terminal alkynes and o-phenylenediamines to afford a wide range of quinoxaline products. organic-chemistry.org

Table 2: Overview of Metal-Catalyzed Quinoxaline Synthesis

| Metal Catalyst | Reactants | Reaction Type | Key Advantages | Reference(s) |

| Nickel | 2-Aminobenzyl alcohol, Diamine | Double Dehydrogenative Coupling | Eco-friendly, mild temperature, regenerable catalyst | organic-chemistry.org |

| Copper | 2-Iodoaniline, Arylacetaldehyde, NaN₃ | One-pot Three-component Cycloamination | Good yields, one-pot efficiency | organic-chemistry.org |

| Iron(III) | 2-Arylindole, 1,2-Diaminoarene | Ring-opening Annulation | Non-toxic metal, broad substrate scope | acs.orgacs.org |

| Cobalt | Terminal alkyne, o-Phenylenediamine | Annulation | Wide substrate scope, good functional group tolerance | organic-chemistry.org |

| Gold (NPs) | o-Phenylenediamine, 1,2-Dicarbonyl | Aerobic Oxidative Cyclization | High efficiency, reusability of nanoparticle catalyst | rsc.org |

Sequential Synthesis and Functionalization Pathways

Sequential synthesis provides a strategic advantage for creating diverse libraries of quinoxaline derivatives from common intermediates. This approach allows for the initial construction of a core quinoxaline structure, which is then systematically modified through subsequent reaction steps.

A notable example involves a practical and rapid sequence to access quinoxalin-2-ones, 1,2,3,4-tetrahydroquinoxalines, and fully aromatic quinoxalines. nih.govacs.org The sequence begins with a copper-catalyzed reaction between 2-haloanilines and amino acids to form quinoxalin-2-ones. nih.govacs.org These intermediates can then be subjected to reduction, for example with lithium aluminum hydride, to yield 1,2,3,4-tetrahydroquinoxalines. acs.org Subsequent oxidation of these reduced forms allows for the generation of the corresponding aromatic quinoxaline derivatives. nih.gov This stepwise pathway enables the synthesis of multiple, structurally distinct classes of quinoxalines from a single starting point, facilitating the exploration of structure-activity relationships. nih.govacs.org

Another sequential strategy involves the synthesis of quinoxaline derivatives that are then further functionalized. For instance, a synthesized quinoxaline can react with chlorosulfonic acid to produce a quinoxaline sulfonyl chloride intermediate. This intermediate can then be reacted with various amines to create a series of quinoxaline sulfonamides, demonstrating a pathway to expand the molecular complexity and potential utility of the initial quinoxaline scaffold. nih.gov

Specific Synthetic Routes for Methoxy-substituted Dimethylquinoxalines

The synthesis of specifically substituted quinoxalines, such as this compound, relies on the classical condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.orgontosight.ai For the target compound, the required precursors are 3-methoxy-1,2-phenylenediamine and 2,3-butanedione (also known as diacetyl).

While specific literature detailing the synthesis of this compound is not abundant, the route can be reliably inferred from general and highly efficient methods developed for analogous structures. For example, the synthesis of 2,3-dimethylquinoxaline (B146804) (the non-methoxylated analog) is achieved with a 96% yield by reacting o-phenylenediamine and 2,3-butanedione at room temperature for just five minutes. rsc.org

A highly effective and environmentally benign approach would be to adapt the catalyst-free, one-minute synthesis in methanol (B129727) at ambient temperature. thieme-connect.com This protocol has demonstrated broad applicability for various substituted diamines and dicarbonyls. thieme-connect.comthieme-connect.com Another promising green method involves the use of a natural deep eutectic solvent (NADES) like choline (B1196258) chloride/water, which has been shown to promote rapid and high-yielding quinoxaline formation at room temperature. rsc.org

Table 3: Proposed Synthetic Route for this compound

| Reactant 1 | Reactant 2 | Proposed Method | Conditions | Expected Product | Reference for Analogy |

| 3-Methoxy-1,2-phenylenediamine | 2,3-Butanedione | Catalyst-free condensation | Methanol, Room Temperature, ~1 min | This compound | thieme-connect.comthieme-connect.com |

| 3-Methoxy-1,2-phenylenediamine | 2,3-Butanedione | NADES-promoted condensation | Choline Chloride/H₂O, Room Temp, ~5 min | This compound | rsc.org |

The reaction proceeds via the initial nucleophilic attack of one amino group of the diamine onto a carbonyl carbon of the diketone, followed by dehydration to form an imine. A subsequent intramolecular cyclization via attack of the second amino group onto the remaining carbonyl, followed by a final dehydration/aromatization step, yields the stable quinoxaline ring system. The presence of the methoxy (B1213986) group on the diamine ring is not expected to interfere with this robust condensation reaction.

Chemical Reactivity and Functionalization of 5 Methoxy 2,3 Dimethylquinoxaline Derivatives

Electrophilic and Nucleophilic Substitution Reactivity on the Quinoxaline (B1680401) Core

The quinoxaline ring system, being electron-deficient, generally undergoes nucleophilic substitution more readily than electrophilic substitution. However, the introduction of an electron-donating group like the methoxy (B1213986) group at the 5-position can influence this reactivity.

Nucleophilic Substitution:

The pyrazine (B50134) ring of the quinoxaline system is susceptible to nucleophilic attack. The presence of substituents on the ring significantly influences the outcome of these reactions. For instance, studies on 2-monosubstituted quinoxalines have shown that the nature of the substituent at the C-2 position affects the feasibility of nucleophilic substitution at the C-3 position. nih.gov While 2-phenyl and 2-butyl quinoxalines react with a variety of nucleophiles (alkyl, aryl, heteroaryl, and alkynyl), 2-amino and 2-alkynyl substituted quinoxalines only react with strong alkyl nucleophiles. nih.gov This highlights the interplay of steric and electronic effects in determining reactivity. nih.gov The reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines as nucleophiles is another example of nucleophilic substitution on the quinoxaline core. nih.gov

Electrophilic Substitution:

Electrophilic substitution on the quinoxaline ring typically requires more forcing conditions due to the electron-withdrawing nature of the two nitrogen atoms. sapub.org Nitration of quinoxaline itself, for example, occurs under harsh conditions. sapub.org The position of electrophilic attack is directed by the existing substituents. The electron-donating methoxy group at the 5-position in 5-methoxy-2,3-dimethylquinoxaline would be expected to activate the benzene (B151609) ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the methoxy group.

Transformations of Peripheral Groups (Methyl and Methoxy)

The methyl and methoxy groups attached to the quinoxaline core of this compound offer additional avenues for functionalization through various chemical transformations. smolecule.com

Oxidation Reactions

The methyl groups at the C-2 and C-3 positions are susceptible to oxidation. For instance, the oxidation of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide with selenium dioxide can yield 2-formylquinoxaline 1,4-dioxide. nih.gov This transformation is a key step in the synthesis of various derivatives with potential biological activities. nih.gov Similarly, the methyl groups on the quinoxaline ring can be oxidized to carboxylic acids. nih.gov For example, 2-methylquinoxaline (B147225) derivatives can be oxidized to the corresponding quinoxaline-2-carboxylic acids. nih.gov

The methoxy group can also undergo transformation, although it is generally more stable. Under specific conditions, demethylation of the methoxy group can occur. smolecule.com

Reduction Reactions

The quinoxaline ring system can undergo reduction. Hydrogenation of quinoxalines typically yields 1,2,3,4-tetrahydro derivatives. cdnsciencepub.com The choice of reducing agent can influence the outcome of the reaction. For example, the reduction of 2-phenylpyrazino[2,3-b]quinoxaline (B14430456) with LiAlH4 gives the 1,2,3,4-tetrahydro derivative, while reduction with NaBH4 yields a mixture of the 5,10-dihydro and 1,2,3,4-tetrahydro products. cdnsciencepub.com The methoxy group itself is generally resistant to reduction under standard conditions.

Formation and Reactivity of Quinoxaline N-Oxides

The nitrogen atoms in the pyrazine ring of quinoxalines can be oxidized to form N-oxides. The direct oxidation of quinoxaline derivatives is a primary method for synthesizing quinoxaline N-oxides and 1,4-dioxides. mdpi.com A complex of hypofluorous acid with acetonitrile (B52724) has been shown to be an effective oxidizing agent, even for sterically hindered 5-substituted quinoxalines. mdpi.com

Quinoxaline N-oxides are highly reactive and serve as versatile intermediates for further functionalization. nih.gov They can undergo various rearrangements and deoxygenative functionalizations. nih.govbeilstein-journals.org For instance, quinoline (B57606) N-oxides can undergo a deoxygenative C2-heteroarylation reaction with N-sulfonyl-1,2,3-triazoles, demonstrating the reactivity of the N-oxide group in facilitating C-H functionalization. beilstein-journals.org The N-oxide groups are also crucial for the biological activity of many quinoxaline derivatives. nih.gov

The presence of N-oxide groups enhances the reactivity of the quinoxaline system. nih.gov For example, the methyl groups of 2,3-dimethylquinoxaline 1,4-dioxide can be brominated to yield 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, a key intermediate in the synthesis of antibacterial drugs. nih.gov

Derivatization Strategies for Targeted Molecular Structures

The chemical reactivity of the quinoxaline core and its substituents allows for a wide range of derivatization strategies to create targeted molecular structures with specific properties. nih.govsmolecule.comnih.govtandfonline.com These strategies often involve a combination of the reactions discussed above.

For example, the synthesis of novel quinoxaline derivatives as potential inhibitors of Apoptosis signal-regulated kinase 1 (ASK1) involves the reaction of bisubstituted phenylenediamine derivatives with methylglyoxal (B44143) to form 2-methylquinoxaline derivatives. nih.gov These are then oxidized to the corresponding carboxylic acids and subsequently coupled with other moieties to generate the target compounds. nih.gov

Another strategy involves the nucleophilic substitution on the quinoxaline ring. The synthesis of 2,3-disubstituted quinoxalines can be achieved through nucleophilic attack on 2-monosubstituted quinoxalines. nih.gov The choice of both the substituent on the quinoxaline and the incoming nucleophile allows for the introduction of a wide variety of functional groups. nih.gov

The development of quinoxaline-based anticancer agents often involves the strategic introduction of different functional groups to enhance their cytotoxic effects and selectivity. ekb.eg

Structure Activity Relationships Sar in 5 Methoxy 2,3 Dimethylquinoxaline Analogs

Influence of Methoxy (B1213986) Substituents on Biological Potency

The methoxy group (-OCH₃), an electron-donating substituent, plays a pivotal role in modulating the biological potency of quinoxaline (B1680401) analogs. Its position on the quinoxaline ring is a critical determinant of its effect on activity. For instance, in a series of quinoxaline derivatives designed as melatoninergic ligands, shifting a methoxy group from the C6 to the C2 position was found to modulate the affinity and selectivity for MT₁ and MT₂ receptors. This highlights the importance of the spatial relationship between the methoxy group and other pharmacophoric elements.

Impact of Methyl Substituents on Biological Activity

The presence of methyl groups generally increases the lipophilicity of a compound, which can affect its ability to cross cell membranes and access intracellular targets. However, the steric bulk of these groups can also influence binding affinity. In the case of 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, the dimethyl substitution was part of a structure that showed high activity against the herpes virus, suggesting that this particular arrangement is favorable for certain antiviral applications sapub.org.

Correlation between Specific Structural Features and Pharmacological Profiles

The pharmacological profile of quinoxaline analogs is a direct consequence of the interplay between various structural features. The quinoxaline scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is found in a variety of biologically active molecules. nih.gov Modifications at different positions on this core lead to a diverse range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. nih.govrsc.org

For example, in a library of quinoxalin-6-amine analogs, the nature of the substituent at the 6-position was found to be crucial for antiproliferative activity. nih.gov The introduction of urea (B33335) or thiourea (B124793) moieties at this position, particularly in combination with furan (B31954) groups at the C2 and C3 positions, resulted in compounds with low micromolar potency against a panel of cancer cell lines. nih.gov In contrast, sulfonamide substitutions at the same position were not favorable for growth-inhibitory activity. nih.gov

The planarity of the quinoxaline ring system allows it to intercalate with DNA, a mechanism of action for some of its anticancer and antiviral effects. The substituents on the ring can modulate this interaction. For instance, the DNA binding properties of 6-(2-dimethylaminoethyl) side chains in some indoloquinoxaline derivatives were shown to improve biological activity sapub.org.

The following table summarizes the antiproliferative activity of some 2,3,6-substituted quinoxaline analogs, highlighting the impact of different substituents on their potency against the A549 lung cancer cell line.

| Compound | R1 (at C2, C3) | R2 (at C6) | % Growth Inhibition at 20 µM (A549 cells) | Reference |

|---|---|---|---|---|

| Analog 1 | Methyl | Acetyl | -1 | nih.gov |

| Analog 2 | Furan | Acetyl | 43 | nih.gov |

| Analog 3 | Methyl | Phenylurea | 15 | nih.gov |

| Analog 4 | Furan | Phenylurea | 88 | nih.gov |

| Analog 5 | Methyl | Tolylsulfonamide | -3 | nih.gov |

| Analog 6 | Furan | Tolylsulfonamide | -1 | nih.gov |

Computational Approaches to SAR Studies

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools for elucidating the SAR of quinoxaline derivatives. nih.govabjournals.org These approaches provide valuable insights into the potential binding modes of these compounds with their biological targets and help in the rational design of more potent and selective analogs.

Molecular docking studies have been employed to understand the interactions of quinoxaline derivatives with various enzymes, such as VEGFR-2, a key target in cancer therapy. ekb.egrsc.org These studies have revealed that the quinoxaline core can fit into the ATP-binding pocket of kinases, with substituents forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, docking studies of quinoxaline urea analogs have helped in understanding their binding dynamics and have guided the synthesis of more potent inhibitors. nih.gov

QSAR models have been developed to correlate the structural features of quinoxaline derivatives with their biological activities. These models use molecular descriptors to quantify various aspects of a molecule's structure and relate them to its observed potency. For instance, 2D-QSAR and 3D-QSAR models have been successfully applied to series of quinoxaline derivatives to identify the key structural requirements for their anticancer and enzyme inhibitory activities. abjournals.orgresearchgate.net These computational approaches not only help in understanding the SAR of existing compounds but also facilitate the in-silico screening and design of novel quinoxaline-based therapeutic agents.

The table below presents the results of a molecular docking study of some quinoxaline derivatives against the VEGFR-2 kinase domain, showing their binding affinities.

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Quinoxaline Derivative I | -12.13 | ekb.eg |

| Quinoxaline Derivative II | -11.93 | ekb.eg |

| Quinoxaline Derivative III | -15.63 | ekb.eg |

| Quinoxaline Derivative IV | -17.11 | ekb.eg |

Molecular Mechanisms and Biological Interactions of Quinoxaline Derivatives

Interaction with Molecular Targets and Cellular Signaling Pathways

Quinoxaline (B1680401) derivatives are known to interact with various molecular targets, thereby modulating critical cellular signaling pathways involved in cell proliferation, survival, and inflammation. Although direct studies on 5-Methoxy-2,3-dimethylquinoxaline are not prevalent, research on structurally similar compounds provides valuable insights into its potential mechanisms of action.

One of the key pathways implicated in the action of quinoxaline derivatives is the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC) , a compound structurally related to this compound, demonstrated its ability to inhibit the proliferation of colorectal cancer cells. mdpi.com The cytotoxic effects of MMNC were attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway, as evidenced by the reduced expression of key proteins in this cascade. mdpi.com This suggests that this compound may also exert its biological effects through the modulation of this critical cancer-related pathway.

Enzyme Inhibition Profiles

The biological activity of quinoxaline derivatives is frequently attributed to their ability to inhibit specific enzymes that play crucial roles in various pathological conditions.

Kinase Inhibition (e.g., IKKβ, EGFR, HER-2/c-ErbB-2, PDGF Receptor Tyrosine Kinase)

Kinases are a major class of enzymes targeted by quinoxaline derivatives. Inhibition of these enzymes can disrupt signaling pathways that are essential for the growth and survival of cancer cells.

IKKβ Inhibition: The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. Certain quinoxaline derivatives have been identified as inhibitors of IKKβ. While specific data for this compound is unavailable, the general class of quinoxalines has shown potential in this area.

EGFR, and HER-2/c-ErbB-2 Inhibition: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2/c-ErbB-2) are receptor tyrosine kinases that are overexpressed in various cancers and are validated therapeutic targets. Several studies have reported the development of quinoxaline-based inhibitors of EGFR and HER-2. For instance, novel 2-substituted-quinoxaline analogs have been synthesized and shown to possess potential antiproliferative activity against breast cancer cells, with molecular modeling studies suggesting binding affinity to the active sites of both topoisomerase II and EGFR proteins.

PDGF Receptor Tyrosine Kinase Inhibition: The platelet-derived growth factor (PDGF) receptor is another tyrosine kinase involved in cell growth and angiogenesis. Quinoxaline-based compounds have been investigated as inhibitors of PDGF receptor tyrosine kinase.

The inhibitory potential of various quinoxaline derivatives against different kinases is summarized in the table below.

| Quinoxaline Derivative Class | Target Kinase(s) | Observed Effect |

| 2-Substituted-quinoxalines | EGFR, Topoisomerase II | Antiproliferative activity in breast cancer cells |

| Quinoxaline-based compounds | PDGF Receptor Tyrosine Kinase | Inhibition of receptor autophosphorylation |

| Imidazo[1,2-a]quinoxalines | IKKβ | Inhibition of NF-κB pathway |

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and has been implicated in angiogenesis and tumor progression. A study focused on the synthesis and biological evaluation of quinoxaline derivatives as thymidine phosphorylase inhibitors revealed that several analogs exhibited potent inhibitory activity. While this compound was not specifically tested, a related derivative, 5-methoxy-2-(3-(quinoxalin-2-yl)thiazolo[2,3-c][1,2,4]triazol-5-yl)phenol , was synthesized, indicating that the methoxy-substituted quinoxaline scaffold is being explored for this therapeutic target. The study reported IC50 values for various synthesized quinoxaline derivatives against thymidine phosphorylase, highlighting the potential of this class of compounds as enzyme inhibitors.

Topoisomerase Activity Modulation

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are well-established targets for anticancer drugs. Research on 2-substituted-quinoxaline analogues has indicated their potential to act as topoisomerase II inhibitors. These compounds demonstrated antiproliferative activity against breast cancer cells, and molecular modeling suggested a significant binding affinity to the active site of the topoisomerase II protein. This suggests that the quinoxaline scaffold, and potentially this compound, could interfere with DNA replication and cell division in cancer cells by targeting this enzyme.

Other Enzyme Systems

The versatility of the quinoxaline scaffold allows for its interaction with a wide range of other enzyme systems. The specific substitutions on the quinoxaline ring play a crucial role in determining the target enzyme and the potency of inhibition. Further research is needed to explore the full spectrum of enzymes that can be modulated by this compound.

DNA Interactions and Cleavage Activity

In addition to enzyme inhibition, some quinoxaline derivatives exert their biological effects through direct interaction with DNA. The planar aromatic structure of the quinoxaline ring system is well-suited for intercalation between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, interfering with the binding of transcription factors and DNA polymerases, ultimately disrupting DNA replication and gene expression.

Quinoxaline antibiotics, such as echinomycin (B1671085) and triostin (B1172060) A, are known to be potent DNA bis-intercalators. While these are complex natural products, simpler synthetic quinoxaline derivatives have also been shown to bind to DNA. For example, studies on triazoloquinoxalines have demonstrated their ability to act as DNA intercalators and topoisomerase II inhibitors. Molecular docking studies of these compounds have shown that the triazoloquinoxaline chromophore can insert itself between DNA base pairs.

While there is no direct evidence of this compound acting as a DNA interacting agent, its planar aromatic system suggests that this is a plausible mechanism of action that warrants further investigation. The nature and position of the substituents (methoxy and dimethyl groups) would likely influence the binding affinity and mode of interaction with the DNA molecule.

Modulation of Gene Expression Pathways (e.g., NF-κB, NRF2)

While direct experimental evidence for this compound is not available, the broader family of quinoxaline derivatives has been shown to interact with key signaling pathways that regulate gene expression, notably the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (NRF2) pathways. nih.gov These pathways are critical in cellular responses to inflammation and oxidative stress.

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes. Several quinoxaline derivatives have been identified as inhibitors of the NF-κB pathway. nih.gov For instance, a quinoxaline urea (B33335) analog has been shown to inhibit IKKβ, a key kinase in the canonical NF-κB pathway, thereby preventing the downstream signaling cascade that leads to the expression of inflammatory genes. nih.gov The inhibitory action of quinoxalines on the NF-κB pathway highlights their potential as anti-inflammatory agents. Given the established anti-inflammatory properties of some quinoxaline derivatives, it is plausible that this compound could exert similar effects through the modulation of the NF-κB pathway. The presence of the methoxy (B1213986) group, an electron-donating substituent, and the methyl groups could influence the electronic and steric properties of the molecule, potentially affecting its interaction with protein targets within the NF-κB signaling cascade. ontosight.aimdpi.com

Role in Oxidative Stress Modulation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a multitude of pathological conditions. Quinoxaline derivatives have been shown to modulate oxidative stress, with some acting as antioxidants and others, particularly quinoxaline-1,4-dioxides, being capable of promoting ROS production.

The potential for this compound to act as an antioxidant can be inferred from the properties of its constituent functional groups. The methoxy group is known to enhance the antioxidant activity of phenolic compounds by increasing electron density on the aromatic ring. nih.gov While the quinoxaline ring itself is not a phenol, the presence of a methoxy substituent could contribute to its ability to scavenge free radicals. Furthermore, studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated their potential as radical scavengers. rsc.org

Advanced Characterization and Spectroscopic Analysis of 5 Methoxy 2,3 Dimethylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methoxy-2,3-dimethylquinoxaline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation. nih.govresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons at the 2- and 3-positions of the quinoxaline (B1680401) ring would likely appear as sharp singlets. The protons of the methoxy (B1213986) group would also produce a singlet. The aromatic protons on the benzene (B151609) ring would exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The chemical shifts of these protons provide valuable information about their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoxaline ring, the methyl groups, and the methoxy group are characteristic and can be used to confirm the connectivity of the atoms. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively assign the proton and carbon signals and to establish long-range correlations, further solidifying the structural assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | - |

| -OCH₃ (methoxy) | 3.8 - 4.0 | 55 - 60 |

| -CH₃ (methyl) | 2.5 - 2.8 | 20 - 25 |

| Aromatic-C | - | 110 - 160 |

| C=N (quinoxaline ring) | - | 140 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₁₂N₂O. acs.org

The mass spectrum also reveals the fragmentation pattern of the molecule upon ionization. This pattern is unique to the compound's structure and can be used for identification and structural confirmation. The fragmentation of this compound would likely involve the loss of small, stable fragments such as a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the quinoxaline ring system. The base peak in the spectrum corresponds to the most stable fragment ion formed.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Major Fragment Ions (m/z) | Loss of CH₃, OCH₃, and ring fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netresearchgate.net

Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=N and C=C stretching vibrations: The stretching of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system would give rise to absorptions in the 1500-1650 cm⁻¹ region.

C-O stretching vibration: A strong absorption band corresponding to the C-O stretch of the methoxy group would be expected in the range of 1000-1300 cm⁻¹.

Aromatic ring bending vibrations: Out-of-plane bending vibrations for the substituted benzene ring would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃, OCH₃) | Stretching | 2850 - 2960 |

| C=N, C=C (Quinoxaline ring) | Stretching | 1500 - 1650 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| Aromatic C-H | Bending (out-of-plane) | < 1000 |

Table 4: Potential Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The specific crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths and Angles | Precise measurements of all bond lengths and angles within the molecule would be obtained. |

Spectroscopic Techniques for Electronic and Optical Properties (e.g., UV-Vis, Photoluminescence, Electroluminescence)

Spectroscopic techniques such as UV-Vis absorption, photoluminescence (PL), and electroluminescence (EL) are employed to investigate the electronic and optical properties of materials. Quinoxaline derivatives are known for their interesting electronic properties and have been explored for applications in organic electronics. frontiersin.orgqmul.ac.uk

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent would reveal the electronic transitions within the molecule. Typically, quinoxaline derivatives exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. mdpi.comresearchgate.net The position and intensity of these bands can be influenced by the substituents on the quinoxaline ring. For instance, the UV absorption spectrum of 2,3-dimethylquinoxaline (B146804) in water shows a maximum absorbance at 315 nm, which shifts to 336 nm upon acidification. researchgate.net

Photoluminescence Spectroscopy: Upon excitation with light of a suitable wavelength, this compound may exhibit photoluminescence (fluorescence or phosphorescence). The emission spectrum provides information about the excited state properties of the molecule. The quantum yield of luminescence, which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the light-emitting process. researchgate.net The photophysical properties of quinoxaline derivatives can be tuned by altering the solvent polarity or through chemical modifications. researchgate.net

Electroluminescence Spectroscopy: If incorporated into an organic light-emitting diode (OLED) device, this compound could potentially exhibit electroluminescence, which is the emission of light in response to an electric current. The study of its electroluminescent properties would be crucial for evaluating its potential as an emissive material in electronic devices. qmul.ac.uk

Table 5: Overview of Spectroscopic Techniques for Electronic and Optical Properties

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| UV-Vis Spectroscopy | Electronic absorption bands, π-π* transitions | Characterizes the electronic structure and conjugation. mdpi.comresearchgate.net |

| Photoluminescence | Emission spectrum, quantum yield, excited state properties | Evaluates its potential as a light-emitting material. researchgate.net |

| Electroluminescence | Light emission under an electric field | Assesses its suitability for use in OLEDs and other electronic devices. qmul.ac.uk |

Applications and Emerging Research Directions for 5 Methoxy 2,3 Dimethylquinoxaline

Role of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry Research

Quinoxaline derivatives are a cornerstone of medicinal chemistry due to their broad spectrum of biological activities. nih.govmdpi.com The inherent structural features of the quinoxaline ring system make it a privileged scaffold in the design of new therapeutic agents. nih.govnih.gov Researchers have extensively explored these compounds for various pharmacological applications.

The diverse biological activities attributed to the quinoxaline scaffold include:

Anticancer: Quinoxaline derivatives have shown significant potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various tumor cell lines. nih.govekb.egnih.gov Their mechanisms of action often involve the inhibition of protein kinases, such as vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis. nih.govresearchgate.net

Antimicrobial: The quinoxaline moiety is a key component in several compounds with antibacterial and antifungal properties. nih.govresearchgate.net Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential in developing new anti-TB drugs. nih.gov

Antiviral: Research has indicated the antiviral potential of quinoxaline derivatives, including activity against viruses like SARS-CoV-2. nih.gov Compounds like Glecaprevir, which contains a quinoxaline core, have been investigated for their ability to inhibit viral proteases. nih.gov

Other Therapeutic Areas: The pharmacological profile of quinoxalines extends to anti-inflammatory, antimalarial, and antiprotozoal activities. mdpi.comresearchgate.netpharmaceuticaljournal.net

The following table summarizes some of the key therapeutic applications of the quinoxaline scaffold:

| Therapeutic Area | Examples of Activity |

| Oncology | Inhibition of VEGFR-2, induction of apoptosis, cytotoxicity against cancer cell lines. nih.govresearchgate.netekb.eg |

| Infectious Diseases | Activity against Mycobacterium tuberculosis, various bacterial and fungal strains, and viruses like SARS-CoV-2. nih.govresearchgate.netnih.gov |

| Inflammation | Inhibition of inflammatory mediators. mdpi.com |

| Parasitic Diseases | Antimalarial and antiprotozoal effects. researchgate.netpharmaceuticaljournal.net |

Utility as Versatile Building Blocks in Advanced Organic Synthesis

The quinoxaline ring system serves as a fundamental building block in organic synthesis, providing a platform for the construction of more complex molecules. nih.gov Its chemical stability and the possibility of functionalization at various positions make it an attractive starting material for synthetic chemists. rsc.org

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This classic method, along with newer, more efficient protocols, allows for the creation of a wide array of substituted quinoxalines. nih.govorganic-chemistry.org The reactivity of the quinoxaline core, particularly the nitrogen atoms, facilitates further chemical modifications, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. rsc.org

The utility of quinoxalines as synthetic intermediates is evident in their use for creating:

Bioactive Molecules: As discussed in the previous section, the quinoxaline scaffold is a key component in the synthesis of numerous pharmacologically active compounds. rsc.org

Functional Materials: Quinoxaline derivatives are used in the development of dyes, fluorescent materials, and organic semiconductors. rsc.orgambeed.com

Applications in Materials Science and Optoelectronics

The unique electronic and photophysical properties of quinoxaline derivatives have led to their exploration in the field of materials science and optoelectronics. rsc.org The planar and aromatic nature of the quinoxaline ring, combined with its electron-deficient character, makes it a suitable component for various electronic materials. rsc.orgnih.gov

Quinoxaline-based materials have been investigated for their potential in:

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some quinoxaline derivatives make them promising candidates for use in OLEDs. rsc.org

Polymer Solar Cells (PSCs): Quinoxaline-based polymers have been developed as electron-donating materials in the active layer of PSCs, demonstrating potential for high power conversion efficiencies. rsc.org

Organic Field-Effect Transistors (OFETs): Polymers incorporating quinoxaline units have been synthesized and shown to exhibit p-type semiconductor properties with good hole mobility, making them suitable for use in OFETs. nih.gov

The following table highlights the applications of quinoxaline derivatives in materials science:

| Application Area | Key Properties and Function |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge transport. rsc.org |

| Polymer Solar Cells (PSCs) | Electron-donating properties, broad absorption spectra. rsc.org |

| Organic Field-Effect Transistors (OFETs) | Semiconductor behavior, charge carrier mobility. nih.gov |

Computational Drug Design and Virtual Screening for Novel Quinoxaline Derivatives

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, have become indispensable tools in the design and discovery of new quinoxaline-based drugs. researchgate.netnih.gov These in silico techniques allow for the prediction of the biological activity of virtual compounds, significantly accelerating the drug development process.

Key aspects of computational approaches in quinoxaline research include:

QSAR Modeling: This method establishes a mathematical relationship between the chemical structure of quinoxaline derivatives and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique simulates the interaction between a quinoxaline derivative and its biological target, such as a protein receptor. researchgate.netrsc.org It provides insights into the binding mode and affinity of the compound, guiding the design of more potent inhibitors.

Virtual Screening: Large libraries of virtual quinoxaline derivatives can be screened against a specific biological target using computational methods to identify promising lead compounds for further experimental investigation. researchgate.net

Future Perspectives in Quinoxaline Research and Development

The field of quinoxaline research continues to evolve, with ongoing efforts to explore the full potential of this versatile scaffold. Future research is likely to focus on several key areas.

One major direction is the development of more targeted and selective therapeutic agents. researchgate.net While many quinoxaline derivatives exhibit broad-spectrum activity, future work will aim to design compounds with high specificity for particular biological targets, which could lead to more effective treatments with fewer side effects. nih.govresearchgate.net The rise of antimicrobial resistance also highlights the urgent need for new antibiotics, and quinoxaline derivatives represent a promising class of compounds to address this challenge. researchgate.net

In the realm of materials science, the focus will likely be on fine-tuning the electronic and optical properties of quinoxaline-based materials to enhance their performance in devices like solar cells and OLEDs. rsc.org This will involve the synthesis of novel polymers and small molecules with tailored architectures.

Furthermore, the integration of advanced computational tools and artificial intelligence will continue to play a crucial role in accelerating the discovery and optimization of new quinoxaline derivatives for both medicinal and material science applications. researchgate.net The continued exploration of green and efficient synthetic methodologies will also be important for the sustainable production of these valuable compounds. mdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-Methoxy-2,3-dimethylquinoxaline?

Answer:

The synthesis of quinoxaline derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A key precursor, 2,3-dichloroquinoxaline (DCQX), is often used due to its reactive chlorine atoms at positions C2 and C3, which can be substituted with methoxy and methyl groups via nucleophilic aromatic substitution (NAS). For example:

- Step 1: React DCQX with sodium methoxide to introduce the methoxy group.

- Step 2: Use methylating agents (e.g., methyl iodide) under basic conditions to substitute the remaining chlorine with a methyl group.

Reaction optimization may require controlled temperature (60–80°C) and inert atmospheres to prevent side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and purity.

- X-ray Crystallography: For resolving molecular geometry and intermolecular interactions (e.g., π-π stacking in quinoxaline derivatives) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: To identify functional groups like methoxy (-OCH) and methyl (-CH) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Avoid dry sweeping; use wet methods or HEPA vacuums to contain spills. Dispose of waste in sealed containers labeled for halogenated organics.

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .

Advanced: How can researchers optimize reaction yields for introducing substituents to the quinoxaline core?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS reactivity.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reagent solubility.

- Factorial Design: Employ a 2 factorial design to test variables (temperature, molar ratios, reaction time) and identify significant yield factors .

- Kinetic Monitoring: Use in-situ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: How can contradictory data in spectroscopic analysis (e.g., NMR shifts) be resolved?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation steps:

- Reference Standards: Compare data with NIST Chemistry WebBook entries for quinoxaline derivatives .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and validate experimental results.

- Multi-Technique Cross-Check: Combine NMR with X-ray crystallography or IR to confirm structural assignments .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Retrosynthesis Software: Tools like Pistachio or Reaxys propose synthetic routes based on known quinoxaline reactivity .

- Molecular Modeling: Software such as Schrödinger Suite or AutoDock predicts binding affinities or reaction pathways (e.g., electrophilic attack sites).

- Machine Learning: Train models on datasets of quinoxaline reactions to forecast optimal conditions for functionalization .

Advanced: How can theoretical frameworks guide the design of this compound derivatives for material science applications?

Answer:

- Conceptual Framework: Link to electron-deficient aromatic systems theory to design derivatives for optoelectronics (e.g., OLEDs).

- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., methoxy’s electron-donating nature) with properties like bandgap or charge mobility .

- Supramolecular Chemistry Principles: Exploit π-π interactions or hydrogen bonding to engineer crystalline materials with tailored conductivity .

Advanced: What strategies address stability challenges during long-term storage of this compound?

Answer:

- Degradation Analysis: Use accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify decomposition products.

- Stabilizers: Add antioxidants (e.g., BHT) or store under argon in amber glass vials to prevent oxidation and photodegradation .

- Cryopreservation: For lab-scale storage, keep at -20°C in desiccated environments to minimize hydrolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.